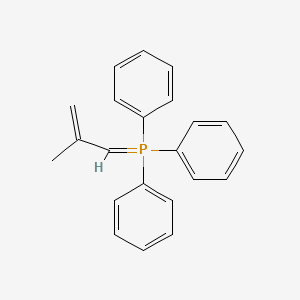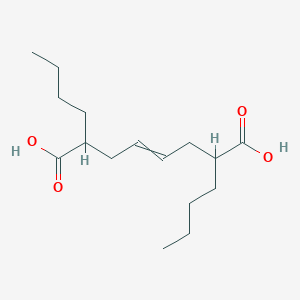
2,7-Dibutyloct-4-enedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibutyloct-4-enedioic acid is an organic compound with the molecular formula C16H28O4. It is a dicarboxylic acid with two butyl groups attached to the octene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibutyloct-4-enedioic acid can be achieved through several methods. One common approach involves the reaction of butyl-substituted alkenes with maleic anhydride under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted at elevated temperatures to facilitate the formation of the desired dicarboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the pure compound.
化学反応の分析
Types of Reactions
2,7-Dibutyloct-4-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Esterification can be achieved using alcohols in the presence of sulfuric acid (H2SO4) as a catalyst.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated dicarboxylic acids.
Substitution: Esters or amides.
科学的研究の応用
2,7-Dibutyloct-4-enedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dicarboxylic acids.
Medicine: Research into potential therapeutic applications, such as drug delivery systems, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2,7-Dibutyloct-4-enedioic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the butyl groups may interact with hydrophobic regions of proteins, affecting their conformation and function.
類似化合物との比較
Similar Compounds
- 2,7-Dimethyloct-4-enedioic acid
- 2,7-Diethyloct-4-enedioic acid
- 2,7-Dipropyloct-4-enedioic acid
Uniqueness
2,7-Dibutyloct-4-enedioic acid is unique due to the presence of butyl groups, which impart distinct hydrophobic characteristics and influence its reactivity compared to similar compounds with shorter alkyl chains.
特性
CAS番号 |
35331-09-0 |
|---|---|
分子式 |
C16H28O4 |
分子量 |
284.39 g/mol |
IUPAC名 |
2,7-dibutyloct-4-enedioic acid |
InChI |
InChI=1S/C16H28O4/c1-3-5-9-13(15(17)18)11-7-8-12-14(16(19)20)10-6-4-2/h7-8,13-14H,3-6,9-12H2,1-2H3,(H,17,18)(H,19,20) |
InChIキー |
QAEDYHFROMAGDE-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC=CCC(CCCC)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


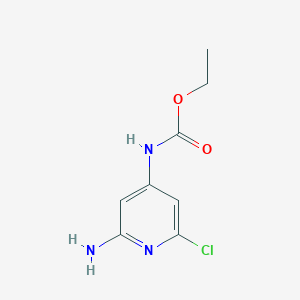
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
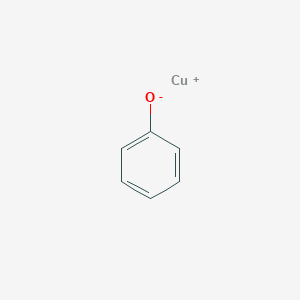
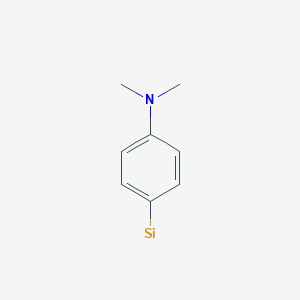
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)

![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)


![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)


